molecular formula C21H19ClN2O3 B2947817 1-[(3-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946222-25-9

1-[(3-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2947817
CAS No.: 946222-25-9
M. Wt: 382.84
InChI Key: KODIQTJVQGXQQC-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzylamine with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. Additionally, the compound may interact with other cellular pathways, contributing to its biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-27-18-10-8-17(9-11-18)23-20(25)19-7-4-12-24(21(19)26)14-15-5-3-6-16(22)13-15/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODIQTJVQGXQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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